molecular formula C7H10ClN3 B3365525 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole CAS No. 1240528-00-0

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B3365525
CAS No.: 1240528-00-0
M. Wt: 171.63
InChI Key: PLBPKAUMCDUSOR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole (C₇H₁₀ClN₃) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Its hydrochloride salt (CAS 1251923-59-7) has a molecular weight of 208.09 g/mol and is commercially available for pharmaceutical and agrochemical research . The compound’s structural uniqueness arises from the combination of sterically demanding cyclopropyl and reactive chloromethyl groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPKAUMCDUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Scientific Research Applications

Antifungal Properties

Triazoles are widely recognized for their antifungal activities. The compound's ability to inhibit fungal growth can be attributed to its interference with ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is common among many triazole-based antifungals .

Agricultural Applications

Due to its potential fungicidal properties, this compound may be explored as a pesticide or fungicide in agricultural settings. Its application could help manage crop diseases caused by fungal pathogens, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial activity. Compounds with cyclopropyl groups exhibited enhanced activity against specific bacterial strains compared to their non-cyclopropyl counterparts .

Case Study 2: Agricultural Efficacy

Field trials using triazole-based fungicides have shown promising results in controlling fungal infections in crops such as wheat and barley. The introduction of chloromethyl groups has been linked to increased potency against resistant fungal strains .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Reference
Target Compound 3-(ClCH₂), 5-cyclopropyl, 4-methyl C₇H₁₀ClN₃ Chloromethyl, cyclopropyl
3-(Chloromethyl)-4-phenyl analog 3-(ClCH₂), 5-cyclopropyl, 4-phenyl C₁₂H₁₂ClN₃ Chloromethyl, phenyl
5-Ethyl-4-methyl analog 3-(ClCH₂), 5-ethyl, 4-methyl C₇H₁₂ClN₃ Chloromethyl, ethyl
3-Carboxyl-1,2,4-triazole Mn(II) complex 3-carboxyl, 5-substituted C₃H₂N₃O₂ Carboxyl, metal coordination
5-O-Sulfonyl indole-triazole hybrids 5-O-sulfonyl, indole-linked Varies Sulfonyl, indole

Key Observations :

  • Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing characteristics, differentiating it from phenyl (electron-withdrawing but bulkier) or ethyl (electron-donating) substituents .
  • Reactivity : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike carboxyl or sulfonyl groups in analogs .

Key Insights :

  • The target compound’s biological profile remains underexplored compared to sulfonyl- or carboxyl-substituted analogs. However, its chloromethyl group may confer reactivity useful in prodrug design or covalent binding to biological targets.
  • Sulfonyl-substituted triazoles (e.g., 5-O-methylsulfonyl indole hybrids) show potent cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity in cancer models .

Biological Activity

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a range of pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The chloromethyl group enhances reactivity and may facilitate further derivatization. Structural studies reveal that the compound possesses a unique three-dimensional conformation due to the cyclopropyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against bacterial strains. Compounds with a similar structural framework demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves interference with fungal cell wall synthesis or inhibition of key metabolic pathways.

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound has been evaluated for its efficacy against various fungal pathogens. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This has been particularly relevant in the treatment of infections caused by Candida species and Aspergillus .

Anti-inflammatory Effects

Emerging studies suggest that triazoles may also possess anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines . This activity could have implications for treating chronic inflammatory conditions.

Case Studies

  • Antimicrobial Screening : A series of novel triazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains .
  • In Vivo Studies : In vivo models have demonstrated the efficacy of triazole derivatives in reducing fungal load in infected tissues. These studies often utilize murine models to assess the therapeutic potential and safety profiles of new compounds .

Research Findings

Study Activity Findings
AntimicrobialSignificant activity against various bacterial strains; structure-activity relationship established.
AntifungalEffective against Candida species; mechanism linked to ergosterol synthesis inhibition.
Anti-inflammatoryModulation of cytokine production observed; potential for chronic inflammation treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
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3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

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